Methyl pyrazolo[1,5-a]pyridine-7-carboxylate
Description
Methyl pyrazolo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound featuring a fused pyrazole-pyridine core with a methyl carboxylate substituent at position 6. Its molecular formula is C₈H₆N₂O₂, and it is synthesized via condensation reactions followed by purification using column chromatography . The compound is noted for its simplicity, low molecular weight, and ease of synthesis, making it a versatile scaffold for pharmaceutical derivatization.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
methyl pyrazolo[1,5-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-4-2-3-7-5-6-10-11(7)8/h2-6H,1H3 |
InChI Key |
NANITWBJZPWVJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=CC=NN21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl pyrazolo[1,5-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and esterification to yield the desired compound. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl pyrazolo[1,5-a]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
Methyl pyrazolo[1,5-a]pyridine-7-carboxylate can be synthesized through various methods, including cycloaddition reactions involving pyrazole derivatives. The structural framework of this compound allows for diverse functionalization, which can enhance its biological activity. The presence of the carboxylate group plays a crucial role in its interaction with biological targets.
Anti-Tubercular Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including this compound, exhibit significant anti-tubercular properties. A study demonstrated that certain derivatives showed promising in vitro potency against Mycobacterium tuberculosis strains, including multidrug-resistant variants. For instance, one compound in the series demonstrated a minimum inhibitory concentration (MIC) in the nanomolar range against both drug-susceptible and resistant strains, suggesting its potential as a lead compound for further drug development .
Kinase Inhibition
This compound has been identified as a selective inhibitor of receptor tyrosine kinases such as AXL and c-MET. These kinases are implicated in various cancers and inflammatory diseases. Inhibiting these pathways can lead to reduced tumor growth and metastasis. The ability to selectively target these kinases makes this compound a candidate for cancer therapeutics .
Antimicrobial Properties
Beyond tuberculosis, compounds with the pyrazolo[1,5-a]pyridine scaffold have shown activity against other pathogens. This includes antibacterial and antifungal activities, making them versatile candidates for developing new antimicrobial agents .
Case Study 1: Anti-Tubercular Drug Development
A series of studies focused on synthesizing new derivatives of this compound aimed at enhancing anti-tubercular activity. One notable compound significantly reduced bacterial load in infected mouse models, indicating its potential as a therapeutic agent against tuberculosis .
Case Study 2: Cancer Therapeutics
In another study, methyl pyrazolo[1,5-a]pyridine derivatives were evaluated for their efficacy in inhibiting cancer cell proliferation. The results indicated that these compounds could effectively inhibit the growth of various cancer cell lines through targeted action on specific kinases involved in cell signaling pathways .
Comparative Data Table
Mechanism of Action
The mechanism of action of methyl pyrazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Core Modifications
Methyl Pyrazolo[1,5-a]pyridine-2-carboxylate (HBSC-11)
- Structure : Carboxylate group at position 2 instead of 7.
- Activity : Exhibits siRNA-like effects, reducing La protein levels in HepG2.2.15 cells and suppressing HBV DNA replication.
- Advantage : Simpler structure compared to three-domain analogs, enabling efficient synthesis .
Ethyl 7-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate
- Core : Pyrazolo[1,5-a]pyrimidine (pyrimidine instead of pyridine).
- Substituents : Ethyl carboxylate at position 5, phenyl at position 2, methyl at position 7.
- Activity : Acts as a peripheral benzodiazepine receptor ligand and COX-2 inhibitor.
- Synthesis: Condensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate .
Methyl 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Functional Group Variations
Pyrazolo[1,5-a]pyridine-7-carbaldehyde
- Substituent : Aldehyde group replaces carboxylate.
- Application : Serves as a reactive intermediate for further derivatization (e.g., Schiff base formation).
- Molecular Weight : 146.15 g/mol .
Methyl 6-(Benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate
- Substituents : Bromine at position 7, benzyloxy at position 4.
- Utility : Bromine enhances electrophilicity for cross-coupling reactions in medicinal chemistry .
7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Substituent : Carboxamide at position 3.
- Activity: Explored as a non-benzodiazepine therapeutic agent due to modified solubility and receptor affinity .
Key Findings and Implications
Positional Isomerism : The carboxylate group’s position (C2 vs. C7) significantly impacts biological activity. HBSC-11 (C2) shows anti-HBV activity, while C7 derivatives are primarily scaffolds .
Heterocycle Substitution : Pyrazolo[1,5-a]pyrimidines (vs. pyridine) exhibit broader receptor modulation (e.g., benzodiazepine receptors) due to enhanced planarity and π-π interactions .
Functional Group Flexibility : Bromine, aldehyde, and carboxamide substituents enable diversification for targeted drug discovery .
Biological Activity
Methyl pyrazolo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of C_9H_8N_2O_2. The structure features a fused bicyclic system comprising a pyrazole and a pyridine ring, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb) with nanomolar minimum inhibitory concentration (MIC) values. Specifically, one derivative showed promising results in reducing bacterial burden in infected mouse models, suggesting its potential as a lead compound for antitubercular drug discovery .
Anticancer Properties
The compound has also been evaluated for anticancer activity. It was found to induce apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins. This mechanism highlights its potential as an anticancer agent . In vitro studies demonstrated that certain derivatives significantly inhibited the proliferation of liver cancer (HepG2) and cervical cancer (HeLa) cells while sparing normal fibroblasts from toxicity .
Anti-inflammatory Effects
Recent investigations have shown that pyrazolo[1,5-a]pyridine derivatives possess anti-inflammatory activities. For instance, compounds were synthesized that inhibited LPS-induced NF-κB/AP-1 reporter activity, demonstrating their potential in treating inflammatory conditions .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific protein kinases involved in cell signaling pathways, leading to altered gene expression and cellular responses .
- Receptor Modulation : Some derivatives have been identified as EP1 receptor antagonists, which could be beneficial for treating overactive bladder conditions .
Pharmacokinetics (ADME)
The pharmacokinetic profile of this compound is influenced by factors such as solubility and stability. Studies suggest that modifications to the chemical structure can enhance bioavailability and therapeutic efficacy .
Case Studies
Several studies have explored the biological activity of methyl pyrazolo[1,5-a]pyridine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
